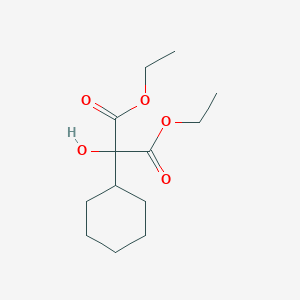![molecular formula C35H28BrP B14638857 Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide CAS No. 52988-06-4](/img/structure/B14638857.png)
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide is a phosphonium salt with a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 8-bromomethyl-2-phenylnaphthalene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also interact with biological macromolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the naphthyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Tetraphenylphosphonium bromide: Contains an additional phenyl group compared to triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide.
Uniqueness
Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
52988-06-4 |
|---|---|
Formule moléculaire |
C35H28BrP |
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
triphenyl-[(8-phenylnaphthalen-2-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C35H28P.BrH/c1-5-14-29(15-6-1)34-23-13-16-30-25-24-28(26-35(30)34)27-36(31-17-7-2-8-18-31,32-19-9-3-10-20-32)33-21-11-4-12-22-33;/h1-26H,27H2;1H/q+1;/p-1 |
Clé InChI |
ZAQRQYBTKFJBNN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


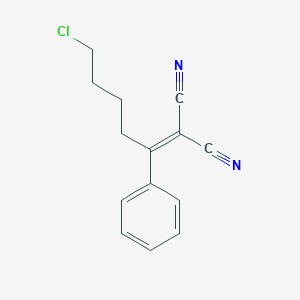
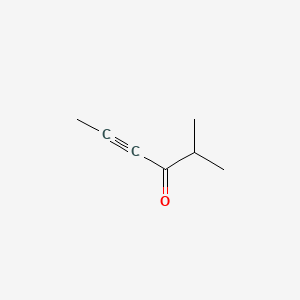
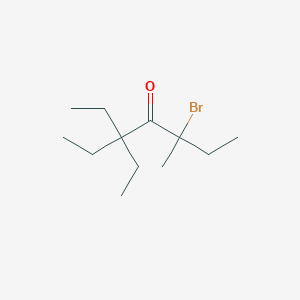
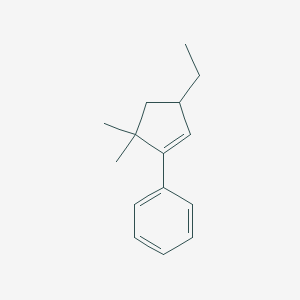
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
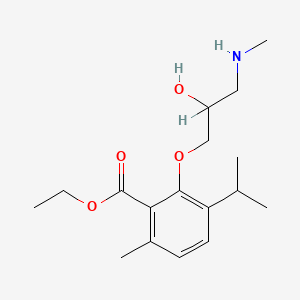
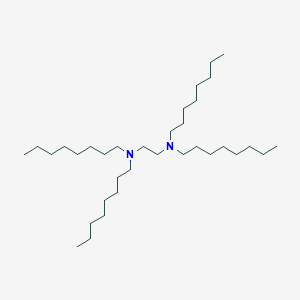
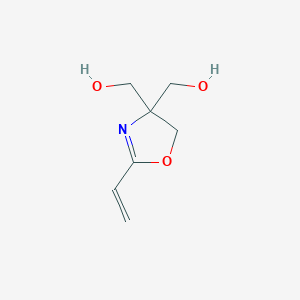
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
